molecular formula C11H13NO5S B1532654 (S)-2-Amino-3-(4-((vinylsulfonyl)oxy)phenyl)propanoic acid CAS No. 1213253-84-9

(S)-2-Amino-3-(4-((vinylsulfonyl)oxy)phenyl)propanoic acid

Cat. No. B1532654
M. Wt: 271.29 g/mol
InChI Key: YXSAKURSUYVHRI-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “(S)-2-Amino-3-(4-((vinylsulfonyl)oxy)phenyl)propanoic acid” is an amino acid derivative with a vinylsulfonyl group attached to the phenyl ring. This suggests that it might have interesting chemical properties and potential applications in various fields .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through sulfonylation of olefins and alkynes, decarboxylative sulfonylation of α,β-unsaturated carboxylic acids, and decomposition of tosylhydrazones .


Molecular Structure Analysis

The molecular structure of this compound would include a chiral center at the 2-position of the propanoic acid, an aromatic phenyl ring at the 3-position, and a vinylsulfonyl group attached to the phenyl ring .


Chemical Reactions Analysis

The vinylsulfonyl group is a good leaving group, so it could potentially undergo substitution reactions. Additionally, the compound could participate in reactions typical of amino acids, such as peptide bond formation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the carboxylic acid and amino groups would likely make it polar and capable of forming hydrogen bonds .

properties

IUPAC Name

(2S)-2-amino-3-(4-ethenylsulfonyloxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO5S/c1-2-18(15,16)17-9-5-3-8(4-6-9)7-10(12)11(13)14/h2-6,10H,1,7,12H2,(H,13,14)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXSAKURSUYVHRI-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CS(=O)(=O)OC1=CC=C(C=C1)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CS(=O)(=O)OC1=CC=C(C=C1)C[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-Amino-3-(4-((vinylsulfonyl)oxy)phenyl)propanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-2-Amino-3-(4-((vinylsulfonyl)oxy)phenyl)propanoic acid
Reactant of Route 2
Reactant of Route 2
(S)-2-Amino-3-(4-((vinylsulfonyl)oxy)phenyl)propanoic acid
Reactant of Route 3
(S)-2-Amino-3-(4-((vinylsulfonyl)oxy)phenyl)propanoic acid
Reactant of Route 4
(S)-2-Amino-3-(4-((vinylsulfonyl)oxy)phenyl)propanoic acid
Reactant of Route 5
(S)-2-Amino-3-(4-((vinylsulfonyl)oxy)phenyl)propanoic acid
Reactant of Route 6
(S)-2-Amino-3-(4-((vinylsulfonyl)oxy)phenyl)propanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.